molecular formula C5H12ClN B094203 3-chloro-N,N-dimethylpropan-1-amine CAS No. 109-54-6

3-chloro-N,N-dimethylpropan-1-amine

Cat. No. B094203
Key on ui cas rn: 109-54-6
M. Wt: 121.61 g/mol
InChI Key: NYYRRBOMNHUCLB-UHFFFAOYSA-N
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Patent
US04220603

Procedure details

To a solution of 2.5 g of 2-hydroxy-3',4'-dichlorobibenzyl in 10 ml of dimethylformamide was added 0.23 g of sodium hydride under cooling. The mixture was stirred for 30 minutes and to this was added dropwise 2.2 g of 3-dimethylaminopropyl chloride. The reaction mixture was warmed to about 60° C. and then stirred for 5 hours. Upon completion of the reaction, 2N-NaOH aqueous solution was added, and the product was extracted with ether. The ether extract was washed well with saturated sodium chloride solution, dried over anhydrous sodium sulfate and then distilled in vacuo to sufficiently remove ether and a small amount of the remaining 3-dimethylaminopropyl chloride. The resultant residue was dissolved in ether and then 20% ethanolic hydrogen chloride was added to yield a precipitate. Recrystallization from ethanol-ether gave 2.6 g (71% yield) of 2-(3-dimethylaminopropoxy)-3',4'-dichlorobibenzyl hydrochloride, m. p. 136°-137° C.
Name
2-hydroxy-3',4'-dichlorobibenzyl
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0.23 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][CH2:9][C:10]1[CH:15]=[CH:14][C:13]([Cl:16])=[C:12]([Cl:17])[CH:11]=1.[H-].[Na+].[CH3:20][N:21]([CH3:26])[CH2:22][CH2:23][CH2:24]Cl.[OH-].[Na+]>CN(C)C=O>[ClH:16].[CH3:20][N:21]([CH3:26])[CH2:22][CH2:23][CH2:24][O:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][CH2:9][C:10]1[CH:15]=[CH:14][C:13]([Cl:16])=[C:12]([Cl:17])[CH:11]=1 |f:1.2,4.5,7.8|

Inputs

Step One
Name
2-hydroxy-3',4'-dichlorobibenzyl
Quantity
2.5 g
Type
reactant
Smiles
OC1=C(C=CC=C1)CCC1=CC(=C(C=C1)Cl)Cl
Name
Quantity
0.23 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
2.2 g
Type
reactant
Smiles
CN(CCCCl)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling
STIRRING
Type
STIRRING
Details
stirred for 5 hours
Duration
5 h
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with ether
EXTRACTION
Type
EXTRACTION
Details
The ether extract
WASH
Type
WASH
Details
was washed well with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled in vacuo to sufficiently remove ether
DISSOLUTION
Type
DISSOLUTION
Details
The resultant residue was dissolved in ether
ADDITION
Type
ADDITION
Details
20% ethanolic hydrogen chloride was added
CUSTOM
Type
CUSTOM
Details
to yield a precipitate
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethanol-ether

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Cl.CN(CCCOC1=C(C=CC=C1)CCC1=CC(=C(C=C1)Cl)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 142.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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